(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one
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Overview
Description
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group attached to a chromenone core via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and chromen-4-one in the presence of a base such as sodium hydroxide in ethanol. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: Ethanol or a mixture of ethanol and water.
Catalyst: Sodium hydroxide or potassium hydroxide.
The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification: Recrystallization from solvents such as ethyl acetate and hexane to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industrial Applications: Utilized in the synthesis of more complex fluorinated compounds for various industrial purposes.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, such as kinases and G-protein coupled receptors.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(4-chlorophenyl)methylidene]chromen-4-one
- (3E)-3-[(4-bromophenyl)methylidene]chromen-4-one
- (3E)-3-[(4-methylphenyl)methylidene]chromen-4-one
Uniqueness
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and selective agent in various applications.
Properties
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARINDURVVFBCQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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